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Compound of Interest

Compound Name:
3-(2H-1,2,3-Triazol-4-

yl)benzonitrile

Cat. No.: B1312226 Get Quote

An In-depth Technical Guide to 3-(2H-1,2,3-
Triazol-4-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile

moiety attached to a 2H-1,2,3-triazole ring. This molecule holds potential in various scientific

domains, including medicinal chemistry and materials science, owing to the unique chemical

properties imparted by its constituent functional groups. The triazole ring, a well-known

pharmacophore, suggests possible biological activities, while the benzonitrile group offers

avenues for further chemical modifications. This guide provides a comprehensive overview of

the available technical information on 3-(2H-1,2,3-Triazol-4-yl)benzonitrile, covering its

chemical structure, properties, synthesis, and potential applications, with a focus on presenting

data in a structured and accessible format for scientific professionals.

Chemical Structure and Identification
The chemical structure of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile consists of a central 1,2,3-

triazole ring, where the benzonitrile group is substituted at the 4th position and a hydrogen
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atom is attached to one of the nitrogen atoms of the triazole ring, specifically at the 2-position

(2H-tautomer).

Molecular Formula: C₉H₆N₄[1]

CAS Number: 550364-01-7[1]

Chemical Structure:

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-(2H-1,2,3-Triazol-4-
yl)benzonitrile is not extensively available in the public domain. However, based on the

properties of similar triazole and benzonitrile-containing compounds, the following

characteristics can be anticipated.

Property Value Notes

Molecular Weight 170.17 g/mol
Calculated from the molecular

formula C₉H₆N₄.

Melting Point Not available

Boiling Point Not available

Solubility
Expected to be soluble in polar

organic solvents.

The presence of the nitrile and

triazole groups enhances

polarity.[2]

pKa Not available
The triazole ring has weakly

basic nitrogen atoms.

Synthesis and Experimental Protocols
The synthesis of 3-(2H-1,2,3-Triazol-4-yl)benzonitrile can be achieved through several

synthetic routes, with the Huisgen 1,3-dipolar cycloaddition, often referred to as "click

chemistry," being a prominent method.[1]

General Synthesis Workflow (Click Chemistry Approach)
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The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and

regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The general

workflow is depicted below.

Reactants Reaction Conditions
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Caption: General workflow for the synthesis of a 1,2,3-triazole via CuAAC.

Illustrative Experimental Protocol (Hypothetical)
While a specific protocol for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is not readily available, a

general procedure based on known triazole syntheses is provided below. Note: This is a

generalized protocol and would require optimization.

Preparation of 3-Azidobenzonitrile: 3-Aminobenzonitrile is diazotized with sodium nitrite in an

acidic medium, followed by reaction with sodium azide to yield 3-azidobenzonitrile.

Cycloaddition Reaction:
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To a solution of 3-azidobenzonitrile (1 equivalent) and a suitable terminal alkyne (e.g.,

acetylene gas or a protected form) in a solvent mixture such as t-butanol/water.

Add sodium ascorbate (0.1 equivalents) and copper(II) sulfate pentahydrate (0.01

equivalents).

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 3-

(1H-1,2,3-triazol-4-yl)benzonitrile. The 2H-tautomer exists in equilibrium.

Potential Applications and Biological Activity
The 1,2,3-triazole moiety is a known bioisostere for various functional groups and is present in

several FDA-approved drugs.[3] This suggests that 3-(2H-1,2,3-Triazol-4-yl)benzonitrile could

be a valuable scaffold in drug discovery.

Antimicrobial Activity
Triazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities.

[1] While specific data for 3-(2H-1,2,3-Triazol-4-yl)benzonitrile is not available, it is a

candidate for screening against various bacterial and fungal strains.

Ligand Design for Drug Development
The presence of nitrogen atoms in the triazole ring and the nitrile group makes this molecule a

potential ligand for various biological targets, such as enzymes and receptors.[1]
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Precursor for PD-1/PD-L1 Inhibitors
Derivatives of a structurally related compound, 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-

(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile, have been

synthesized and evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a key pathway

in cancer immunotherapy.[4][5] This suggests that the 3-(triazolyl)benzonitrile scaffold could be

a starting point for the development of novel immune checkpoint inhibitors.

PD-L1 PD-1binds to T-cellinhibits activation
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Tumor Cell
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Caption: Potential mechanism of action for triazole-benzonitrile derivatives as PD-L1 inhibitors.

Spectral Data (Predicted)
While experimental spectra are not available, predicted spectral characteristics can be inferred.

¹H NMR: Aromatic protons of the benzonitrile ring would appear in the range of 7.5-8.5 ppm.

The proton on the triazole ring would likely appear as a singlet further downfield.

¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift around

118-120 ppm. Aromatic carbons and the carbons of the triazole ring would appear in the

aromatic region of the spectrum.

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 171.07.

Conclusion and Future Directions
3-(2H-1,2,3-Triazol-4-yl)benzonitrile is a molecule with significant potential for further

investigation. The lack of comprehensive public data highlights an opportunity for further

research to fully characterize its physicochemical properties, optimize its synthesis, and explore

its biological activities. Future studies should focus on:
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Detailed experimental determination of its physical and chemical properties.

Publication of detailed and optimized synthesis protocols.

Screening for a wide range of biological activities, including antimicrobial, anticancer, and

enzyme inhibitory effects.

Utilization as a scaffold for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers interested in exploring

the chemistry and potential applications of this promising heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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